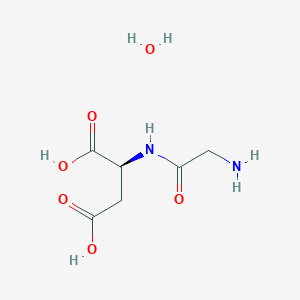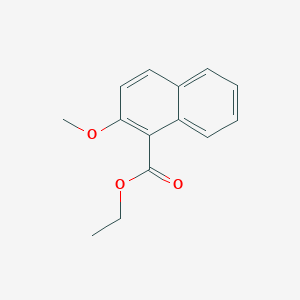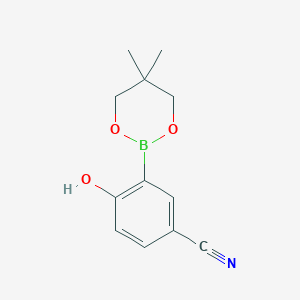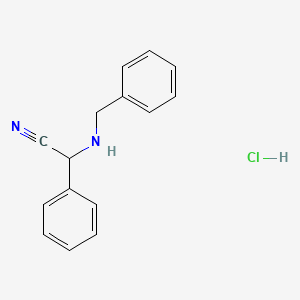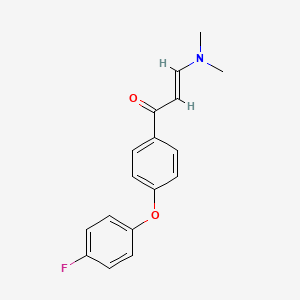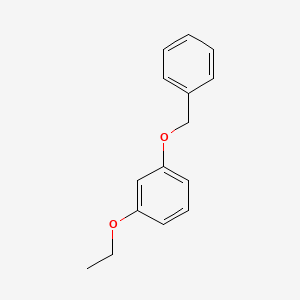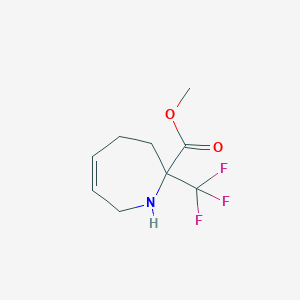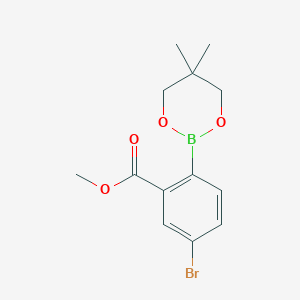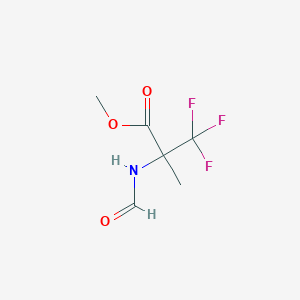![molecular formula C9H6F4O2 B6328136 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine CAS No. 933674-90-9](/img/structure/B6328136.png)
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine is a fluorinated organic compound with the molecular formula C9H6F4O2. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a dihydro-benzo[1,4]dioxine ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 5-methyl-2,3-dihydro-benzo[1,4]dioxine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and scalability .
化学反応の分析
Types of Reactions: 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
作用機序
The mechanism of action of 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
類似化合物との比較
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with similar properties but different structural features.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A fluorinated terphenyl derivative with distinct applications.
Uniqueness: 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine is unique due to its specific ring structure and the presence of both fluorine atoms and a methyl group. This combination imparts unique chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various research and industrial applications .
特性
IUPAC Name |
2,2,3,3-tetrafluoro-5-methyl-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5-3-2-4-6-7(5)15-9(12,13)8(10,11)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQGPFMRRJJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
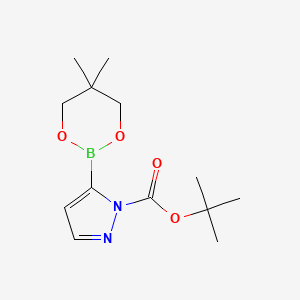
![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine](/img/structure/B6328066.png)
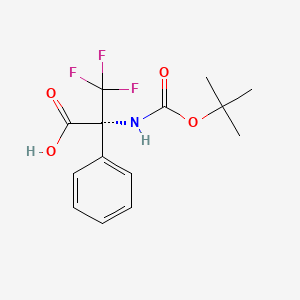
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)
